molecular formula C11H12O B045641 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) CAS No. 124591-68-0

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)

Cat. No. B045641
M. Wt: 160.21 g/mol
InChI Key: WRROBVPTJVCNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI), also known as MTIC, is a heterocyclic compound that has been widely used in scientific research applications. It is a versatile molecule that has been used in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies.

Mechanism Of Action

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have a mechanism of action that involves the inhibition of enzymes involved in various metabolic pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various physiological effects.

Biochemical And Physiological Effects

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to increase the concentration of acetylcholine in the brain, which can improve cognitive function and memory. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been shown to have anticonvulsant and analgesic effects, making it a potential treatment for epilepsy and chronic pain.

Advantages And Limitations For Lab Experiments

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has several advantages for lab experiments, including its versatility and reactivity. It can be used as a starting material in the synthesis of various organic compounds and has shown promising results in biochemical and physiological studies. However, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for the use of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) in scientific research. One potential direction is the development of new synthetic methods for 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives. Another potential direction is the investigation of the physiological effects of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, including their potential use in the treatment of neurological disorders. Additionally, further studies are needed to investigate the potential toxicity of 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) and its derivatives, as well as their potential environmental impact.

Synthesis Methods

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) can be synthesized through a multi-step process that involves the reaction of cyclohexanone with malonic acid and triethyl orthoformate to form a diester. This diester is then converted to the corresponding diacid through hydrolysis and decarboxylation. The diacid is then cyclized to form the desired product, 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI).

Scientific Research Applications

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has been widely used in scientific research applications due to its unique chemical structure and reactivity. It has been used as a starting material in the synthesis of various organic compounds, including amino acids, peptides, and heterocyclic compounds. 4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI) has also been used as a reagent in the synthesis of natural products, such as alkaloids and terpenoids.

properties

CAS RN

124591-68-0

Product Name

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro-(9CI)

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]deca-3,8-diene-8-carbaldehyde

InChI

InChI=1S/C11H12O/c12-6-8-4-7-5-11(8)10-3-1-2-9(7)10/h1-2,4,6-7,9-11H,3,5H2

InChI Key

WRROBVPTJVCNHL-UHFFFAOYSA-N

SMILES

C1C=CC2C1C3CC2C=C3C=O

Canonical SMILES

C1C=CC2C1C3CC2C=C3C=O

synonyms

4,7-Methano-1H-indene-6-carboxaldehyde, 3a,4,7,7a-tetrahydro- (9CI)

Origin of Product

United States

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